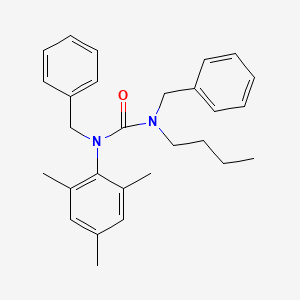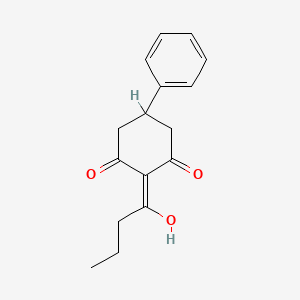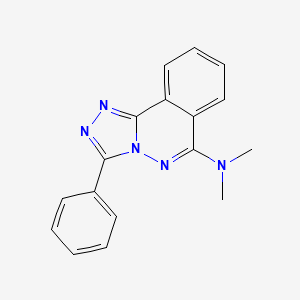
1,3,8-Triethyl-6-methyl-2,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Triethyl-6-methyl-2,7-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,8-Triethyl-6-methyl-2,7-naphthyridine can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,8-Triethyl-6-methyl-2,7-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the naphthyridine ring, which can act as nucleophilic or electrophilic sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine N-oxides, while reduction reactions can produce partially or fully reduced derivatives .
Wissenschaftliche Forschungsanwendungen
1,3,8-Triethyl-6-methyl-2,7-naphthyridine has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . In materials science, it is used as a ligand in the synthesis of metal complexes and as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors .
Wirkmechanismus
The mechanism of action of 1,3,8-Triethyl-6-methyl-2,7-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
1,3,8-Triethyl-6-methyl-2,7-naphthyridine can be compared with other naphthyridine derivatives such as 1,6-naphthyridine and 1,8-naphthyridine. While all these compounds share a similar core structure, their substituents and functional groups confer unique properties and reactivities. For example, 1,8-naphthyridine derivatives are known for their diverse biological activities and photochemical properties
Similar Compounds
- 1,6-Naphthyridine
- 1,8-Naphthyridine
- 2,7-Naphthyridine
- 1,5-Naphthyridine
Eigenschaften
CAS-Nummer |
88300-55-4 |
|---|---|
Molekularformel |
C15H20N2 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
1,3,8-triethyl-6-methyl-2,7-naphthyridine |
InChI |
InChI=1S/C15H20N2/c1-5-12-9-11-8-10(4)16-13(6-2)15(11)14(7-3)17-12/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
FXJWPMDNRRVANE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C2C(=C1)C=C(N=C2CC)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14392389.png)

![3-[Chloro(dimethyl)silyl]propan-1-amine](/img/structure/B14392397.png)
![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)
![1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14392403.png)



![2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine](/img/structure/B14392433.png)

![3-({2-[(2-tert-Butoxyethyl)sulfanyl]ethyl}sulfanyl)prop-1-ene](/img/structure/B14392447.png)

![N-[4-(Bromoacetyl)phenyl]hexadecanamide](/img/structure/B14392461.png)

